molecular formula C9H6F3N3O B11877661 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11877661
M. Wt: 229.16 g/mol
InChI Key: SYYPKWAVWZJHJD-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 8th position and a carboxamide group at the 2nd position. Its distinct structure makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with trifluoroacetic anhydride, followed by cyclization with formamide. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazo[1,2-a]pyridine core can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-(Trifluoromethyl)imidazo[1,2-a]pyridine
  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-fluorobenzyl)thio)-1,3,4-oxadiazole

Uniqueness

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the trifluoromethyl and carboxamide groups enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)5-2-1-3-15-4-6(7(13)16)14-8(5)15/h1-4H,(H2,13,16)

InChI Key

SYYPKWAVWZJHJD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C(=O)N

Origin of Product

United States

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